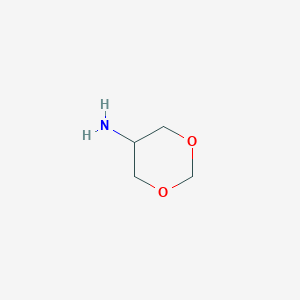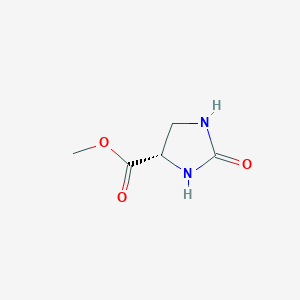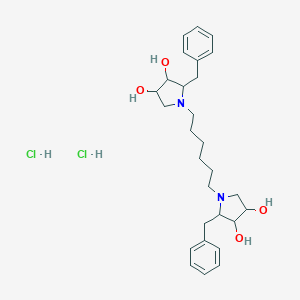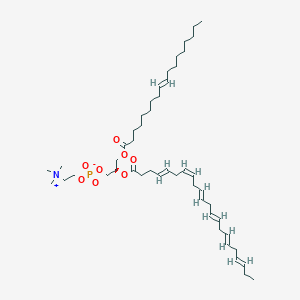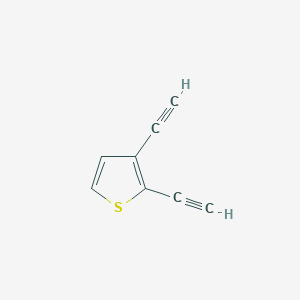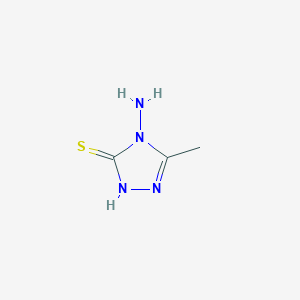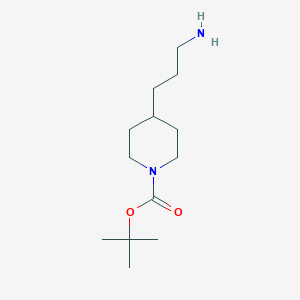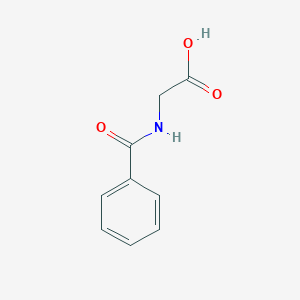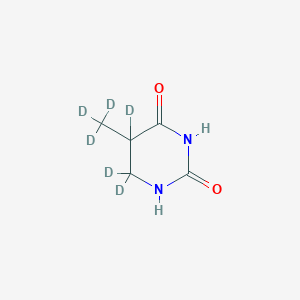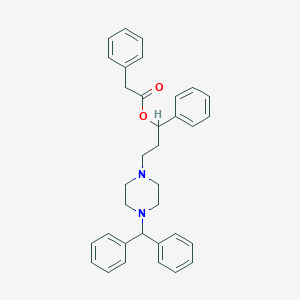
3-(4-(Diphenylmethyl)-1-piperazinyl)-1-phenylpropyl benzeneacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-(Diphenylmethyl)-1-piperazinyl)-1-phenylpropyl benzeneacetate is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as DPPB or DPPB-Ac. It belongs to the class of benzeneacetates and is a derivative of piperazine.
作用機序
The mechanism of action of DPPB is not well understood. However, it is believed to act as a partial agonist for the dopamine D4 receptor. This means that it can activate the receptor, but not to the same extent as the natural ligand dopamine. DPPB has also been found to have a modulatory effect on the activity of other GPCRs, such as the serotonin 5-HT2A receptor.
生化学的および生理学的効果
DPPB has been found to have various biochemical and physiological effects. It has been shown to increase the release of dopamine in the prefrontal cortex and striatum of the brain, which are areas implicated in reward and motivation. DPPB has also been found to enhance the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of neurotransmitters.
実験室実験の利点と制限
One of the main advantages of using DPPB in lab experiments is its high selectivity and affinity for the dopamine D4 receptor. This allows for the specific targeting of this receptor in studies related to neuropsychiatric disorders. DPPB is also a fluorescent probe, which makes it a valuable tool for imaging biological systems.
However, there are also some limitations to using DPPB in lab experiments. One of the main limitations is its poor solubility in aqueous solutions. This can make it difficult to use in certain experimental setups. Additionally, the mechanism of action of DPPB is not well understood, which can make it challenging to interpret experimental results.
将来の方向性
There are several future directions for research related to DPPB. One area of research is the development of more potent and selective ligands for the dopamine D4 receptor. This could lead to the development of new treatments for neuropsychiatric disorders.
Another area of research is the use of DPPB as a tool for studying the function and pharmacology of other GPCRs. This could lead to a better understanding of the role of these receptors in various physiological processes.
Finally, there is potential for the use of DPPB as a fluorescent probe for imaging biological systems. Further research in this area could lead to the development of new imaging techniques that could be used in various fields, such as medicine and biology.
Conclusion:
In conclusion, DPPB is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. It is commonly used as a ligand for the dopamine D4 receptor and as a fluorescent probe for imaging biological systems. While there are some limitations to using DPPB in lab experiments, its high selectivity and affinity for the dopamine D4 receptor make it a valuable tool for studying neuropsychiatric disorders. Further research in this area could lead to the development of new treatments for these disorders and a better understanding of the role of GPCRs in various physiological processes.
合成法
The synthesis of DPPB involves the reaction of 1-phenyl-3-(4-(diphenylmethyl)piperazin-1-yl)propan-1-one with benzeneacetic acid in the presence of a base. The reaction takes place in a solvent, typically dichloromethane, and is carried out under reflux conditions. The product is then purified using column chromatography to obtain pure DPPB.
科学的研究の応用
DPPB has been extensively studied for its potential applications in various fields. One of the major areas of research is its use as a ligand for G protein-coupled receptors (GPCRs). DPPB has been found to have a high affinity for the dopamine D4 receptor, which is implicated in various neuropsychiatric disorders such as schizophrenia and bipolar disorder. Therefore, DPPB can be used as a tool to study the function and pharmacology of this receptor.
Another area of research is the use of DPPB as a fluorescent probe for imaging biological systems. DPPB has a unique fluorescence property that allows it to selectively bind to certain biomolecules, such as DNA and proteins. This makes it a valuable tool for studying the localization and dynamics of these biomolecules in living cells.
特性
CAS番号 |
149848-11-3 |
|---|---|
製品名 |
3-(4-(Diphenylmethyl)-1-piperazinyl)-1-phenylpropyl benzeneacetate |
分子式 |
C34H36N2O2 |
分子量 |
504.7 g/mol |
IUPAC名 |
[3-(4-benzhydrylpiperazin-1-yl)-1-phenylpropyl] 2-phenylacetate |
InChI |
InChI=1S/C34H36N2O2/c37-33(27-28-13-5-1-6-14-28)38-32(29-15-7-2-8-16-29)21-22-35-23-25-36(26-24-35)34(30-17-9-3-10-18-30)31-19-11-4-12-20-31/h1-20,32,34H,21-27H2 |
InChIキー |
IDJWQLULMCXPKL-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CCC(C2=CC=CC=C2)OC(=O)CC3=CC=CC=C3)C(C4=CC=CC=C4)C5=CC=CC=C5 |
正規SMILES |
C1CN(CCN1CCC(C2=CC=CC=C2)OC(=O)CC3=CC=CC=C3)C(C4=CC=CC=C4)C5=CC=CC=C5 |
同義語 |
Benzeneacetic acid, 3-(4-(diphenylmethyl)-1-piperazinyl)-1-phenylpropy l ester |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



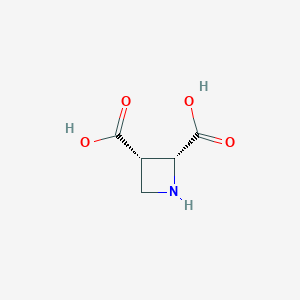
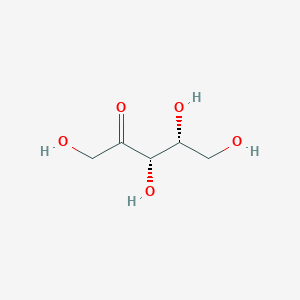
![1-[5-Methoxy-2,4-bis(phenylmethoxy)phenyl]-3-[4-(phenylmethoxy)phenyl]-2-propen-1-one](/img/structure/B119809.png)
![1-[5-Methoxy-2,4-bis(phenylmethoxy)phenyl]-ethanone](/img/structure/B119813.png)
